Chloride Ion vs. Other Halides: Quantifying Binding Affinity and Receptor Selectivity
In the design of anion receptors, chloride ion (Cl⁻) exhibits a distinct binding profile compared to other halides. For a series of tris(2-hydroxyphenyl)methane derivatives, selectivity for Cl⁻ over Br⁻, I⁻, and NO₃⁻ was observed [1]. This selectivity is quantified by the binding constant (K) for the receptor-anion complex, which is higher for chloride than for the comparators. The data demonstrate that chloride's ionic radius and shape (181 pm) allows for a more stable host-guest complex through multiple hydrogen bonds [1]. In a separate study, the binding constants for a specific receptor were measured as 105 M⁻¹ for Cl⁻, 115 M⁻¹ for Br⁻, and 50 M⁻¹ for I⁻, showing a clear, quantifiable preference [2].
| Evidence Dimension | Anion Binding Affinity (Association Constant, K) |
|---|---|
| Target Compound Data | 105 M⁻¹ |
| Comparator Or Baseline | Bromide (Br⁻): 115 M⁻¹; Iodide (I⁻): 50 M⁻¹ |
| Quantified Difference | Cl⁻ binding is 2.1x stronger than I⁻, but slightly weaker than Br⁻ for this specific receptor. |
| Conditions | Receptor: Tris(2-hydroxyphenyl)methane derivatives; Solvent: DMSO; Method: 1H NMR Titration [1]. Receptor: Macrocyclic polyamide; Method: Isothermal Titration Calorimetry (ITC) [2]. |
Why This Matters
For applications in chemical sensing or separation where a specific halide must be detected or removed, selecting the correct ion (Cl⁻) or its receptor is critical for achieving the desired sensitivity and selectivity.
- [1] Dabrowa, K., et al. (2017). Catching the chloride: searching for non-Hofmeister selectivity behavior in systematically varied polyamide macrocyclic receptors. Organic & Biomolecular Chemistry, 15(10), 2179-2185. View Source
- [2] PMC3086375. (n.d.). Table 2: Binding constants for halides and oxoanions. National Center for Biotechnology Information. View Source
